(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
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Overview
Description
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a nitrogen-containing heterocyclic compound. This compound features a fused ring system consisting of a pyrrole ring and an imidazole ring. Such structures are often found in bioactive molecules and have significant importance in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of an amino alcohol with a suitable diketone can lead to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes often use catalysts to increase yield and selectivity. For example, the use of metal catalysts in cyclization reactions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated heterocycles .
Scientific Research Applications
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dihydropyrrolo[1,2-a]imidazoles: These compounds share a similar core structure but differ in the degree of saturation.
Tetrahydropyrrolo[1,2-a]imidazoles: These are more saturated analogs with similar biological activities.
Perhydropyrrolo[1,2-a]imidazoles: Fully saturated derivatives with distinct chemical properties.
Uniqueness
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is unique due to its specific stereochemistry and the presence of both pyrrole and imidazole rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXNUSXUUWAEGE-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2C1=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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